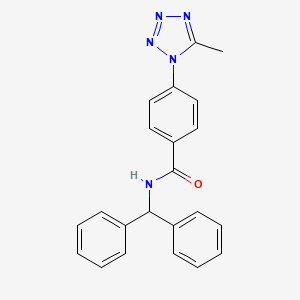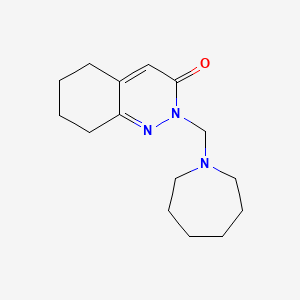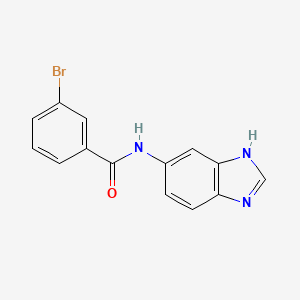
N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound with the following structural formula:
C21H18N6O
. - It belongs to the class of organic compounds known as benzamides.
- The compound features a tetrazole ring (5-membered ring containing four nitrogen atoms) and a benzamide moiety.
- Its systematic name describes the substitution pattern: N-(diphenylmethyl) group attached to the 4-position of the benzamide ring, with a tetrazole ring at the 5-position.
Preparation Methods
Synthetic Routes: The synthesis of N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves several steps.
Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is relatively stable but can undergo specific reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: The compound’s tetrazole ring resembles certain antihypertensive drugs (e.g., losartan), suggesting potential pharmacological applications.
Biological Research: Researchers study its interactions with biological targets, including receptors and enzymes.
Chemistry: It serves as a building block for designing new compounds.
Industry: Limited industrial applications, but it may find use in specialized fields.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide’s unique structure lies in its combination of benzamide, tetrazole, and diphenylmethyl moieties.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C22H19N5O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzhydryl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-12-19(13-15-20)22(28)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,28) |
InChI Key |
OLWPKXBBADYCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B10999926.png)
![N-(3-acetylphenyl)-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10999931.png)


![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10999951.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B10999952.png)
![3-[(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10999969.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B10999973.png)
![(4-Fluorophenyl)(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B10999978.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B10999982.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10999988.png)

![7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999990.png)
![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinecarboxamide](/img/structure/B10999994.png)
